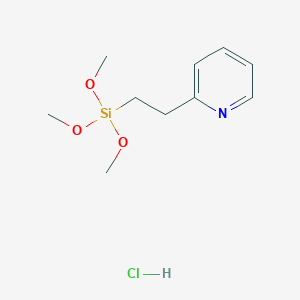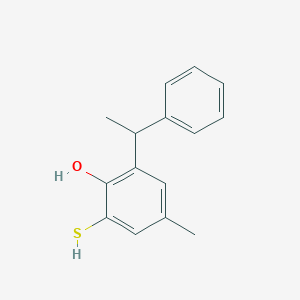
4-Methyl-2-(1-phenylethyl)-6-sulfanylphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-2-(1-phenylethyl)-6-sulfanylphenol is an organic compound that belongs to the class of phenols This compound is characterized by the presence of a phenol group, a methyl group, a phenylethyl group, and a sulfanyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(1-phenylethyl)-6-sulfanylphenol can be achieved through several synthetic routes. One common method involves the alkylation of 4-methyl-2-sulfanylphenol with 1-phenylethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
化学反应分析
Types of Reactions
4-Methyl-2-(1-phenylethyl)-6-sulfanylphenol undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The phenol group can be reduced to form corresponding alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Electrophiles such as bromine or nitric acid can be used under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
科学研究应用
4-Methyl-2-(1-phenylethyl)-6-sulfanylphenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Methyl-2-(1-phenylethyl)-6-sulfanylphenol involves its interaction with various molecular targets and pathways. The phenol group can participate in hydrogen bonding and electron transfer reactions, while the sulfanyl group can undergo redox reactions. These interactions can modulate biological processes such as oxidative stress and inflammation.
相似化合物的比较
Similar Compounds
4-Methyl-2-(1-phenylethyl)phenol: Lacks the sulfanyl group, resulting in different chemical properties.
2-(1-Phenylethyl)-6-sulfanylphenol: Lacks the methyl group, affecting its reactivity and applications.
4-Methyl-6-sulfanylphenol: Lacks the phenylethyl group, leading to different biological activities.
Uniqueness
4-Methyl-2-(1-phenylethyl)-6-sulfanylphenol is unique due to the presence of all three functional groups (methyl, phenylethyl, and sulfanyl) on the phenol ring
属性
CAS 编号 |
114687-64-8 |
|---|---|
分子式 |
C15H16OS |
分子量 |
244.4 g/mol |
IUPAC 名称 |
4-methyl-2-(1-phenylethyl)-6-sulfanylphenol |
InChI |
InChI=1S/C15H16OS/c1-10-8-13(15(16)14(17)9-10)11(2)12-6-4-3-5-7-12/h3-9,11,16-17H,1-2H3 |
InChI 键 |
AQGSQKHTADCMCD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)S)O)C(C)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


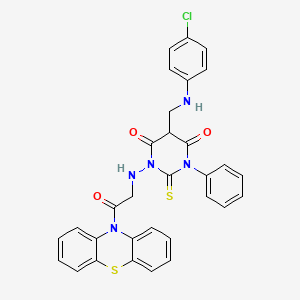
![2,2'-[1,3,2-Dioxasilolane-2,2-diylbis(oxy)]di(ethan-1-ol)](/img/structure/B14287422.png)
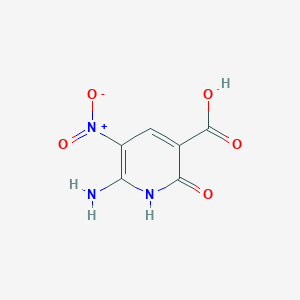
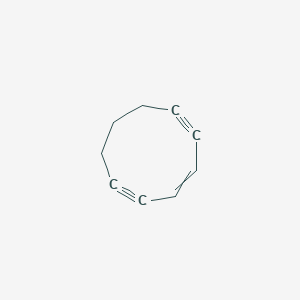
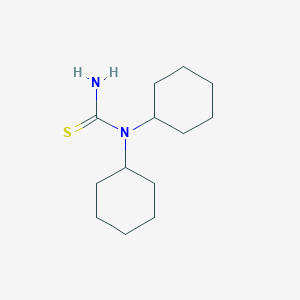
![2,2'-(Ethene-1,2-diyl)bis[5-(benzylamino)benzene-1-sulfonic acid]](/img/structure/B14287453.png)
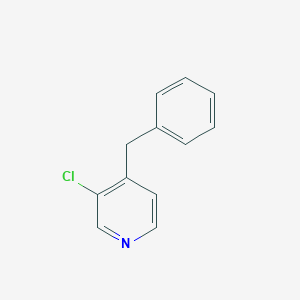
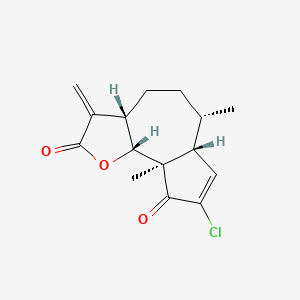
![N-{2-[(4-Oxopent-2-EN-2-YL)amino]ethyl}dodecanamide](/img/structure/B14287469.png)
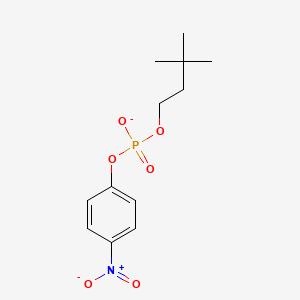

![Methyl 3-[4-(chlorocarbonyl)phenyl]prop-2-enoate](/img/structure/B14287476.png)
